molecular formula C22H26N4O3 B6447453 3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 2549031-63-0

3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No.: B6447453
CAS No.: 2549031-63-0
M. Wt: 394.5 g/mol
InChI Key: MDNYNBZVVOJQSS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a quinazolinone core substituted with a 7-methoxy group and a piperidin-4-ylmethyl side chain. The piperidine moiety is further functionalized with a 5-cyclopropyl-1,2-oxazol-3-ylmethyl group. The compound’s design combines lipophilic (cyclopropyl, piperidine) and polar (methoxy, oxazole) groups, balancing solubility and membrane permeability.

Properties

IUPAC Name

3-[[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-28-18-4-5-19-20(11-18)23-14-26(22(19)27)12-15-6-8-25(9-7-15)13-17-10-21(29-24-17)16-2-3-16/h4-5,10-11,14-16H,2-3,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNYNBZVVOJQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=NOC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The1,2-oxazol-3-yl group is a common motif in bioactive compounds and is known to interact with various biological targets. The exact nature of these interactions and the resulting changes in cellular function would depend on the specific targets of this compound.

Biochemical Pathways

Without knowledge of the specific targets of this compound, it is difficult to summarize the affected biochemical pathways. Compounds containing a1,2-oxazol-3-yl group have been reported to affect a variety of biochemical pathways. The downstream effects of these interactions would depend on the specific targets and the cellular context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The quinazolinone core distinguishes this compound from analogs like 5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one ().

Substituent Analysis

  • Cyclopropyl-oxazole vs. Halogenated Aryl Groups: The 5-cyclopropyl-1,2-oxazole substituent in the target compound contrasts with the 4-bromophenyl or 4-chloro-2-methylphenoxy groups in analogs (). Cyclopropyl groups are known to enhance metabolic stability by resisting oxidative degradation, whereas halogenated aryl groups may improve target engagement through hydrophobic interactions.

Pharmacokinetic and Physicochemical Properties

Property Target Compound Triazolone Analog ()
Molecular Weight (g/mol) ~438.5 (estimated) ~470–500 (varies by substituent)
LogP (Predicted) ~3.2 (moderate lipophilicity) ~4.1–4.5 (higher due to halogens)
Hydrogen Bond Acceptors 8 6–7
Rotatable Bonds 6 5

The target compound’s lower logP suggests improved aqueous solubility compared to halogenated triazolones, which may translate to better oral bioavailability. However, the triazolone analogs’ reduced hydrogen bond acceptors could enhance blood-brain barrier penetration.

Enzymatic Inhibition Profiles

While direct data on the target compound’s activity is unavailable, quinazolinones are historically associated with tyrosine kinase inhibition (e.g., gefitinib analogs). In contrast, triazolones like those in are often explored as anticonvulsants or antimicrobials due to their rigid, planar structures. The cyclopropyl-oxazole group in the target compound may confer selectivity for kinases with shallow binding pockets, whereas bulkier halogenated analogs might target deeper hydrophobic regions.

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